molecular formula C21H23ClN4O2S B1675261 LP117

LP117

Cat. No.: B1675261
M. Wt: 431.0 g/mol
InChI Key: PGDAEUTURQTTPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of LP117 involves the reaction of 4-chloro-6-(6-quinolinylamino)-2-pyrimidinylthiol with ethyl 2-bromohexanoate. The reaction is typically carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process. Additionally, stringent quality control measures are implemented to ensure the consistency and reliability of the final product .

Chemical Reactions Analysis

Types of Reactions

LP117 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

LP117 has a wide range of scientific research applications:

Mechanism of Action

LP117 exerts its effects by inhibiting the activity of 5-lipoxygenase, an enzyme involved in the biosynthesis of leukotrienes from arachidonic acid. Leukotrienes are lipid mediators that play a crucial role in inflammation and immune responses. By inhibiting 5-lipoxygenase, this compound reduces the production of leukotrienes, thereby modulating inflammatory processes. The molecular targets and pathways involved include the binding of this compound to the active site of 5-lipoxygenase, preventing the conversion of arachidonic acid to leukotrienes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of LP117

This compound is unique due to its high potency and selectivity for 5-lipoxygenase. It has shown superior efficacy in inhibiting 5-lipoxygenase product synthesis compared to other inhibitors. Additionally, this compound’s structural features allow for specific interactions with the active site of 5-lipoxygenase, enhancing its inhibitory activity .

Properties

IUPAC Name

ethyl 2-[4-chloro-6-(quinolin-6-ylamino)pyrimidin-2-yl]sulfanylhexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23ClN4O2S/c1-3-5-8-17(20(27)28-4-2)29-21-25-18(22)13-19(26-21)24-15-9-10-16-14(12-15)7-6-11-23-16/h6-7,9-13,17H,3-5,8H2,1-2H3,(H,24,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGDAEUTURQTTPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C(=O)OCC)SC1=NC(=CC(=N1)Cl)NC2=CC3=C(C=C2)N=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23ClN4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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